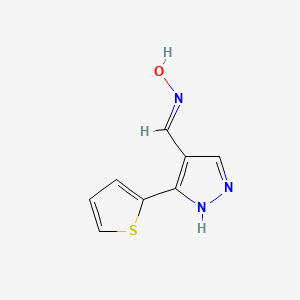
5-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Thienyl)-1H-pyrazole-4-carbaldehyde oxime is a heterocyclic compound that features a pyrazole ring substituted with a thienyl group and an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thienyl boronic acid reacts with a halogenated pyrazole derivative.
Formation of the Oxime: The aldehyde group on the pyrazole ring is converted to an oxime by reacting with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.
Reduction: The oxime can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thienyl group can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated thienyl derivatives.
Scientific Research Applications
5-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: It can be incorporated into polymers or other materials to impart specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme mechanisms or as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime depends on its specific application:
Enzyme Inhibition: It may act as an inhibitor by binding to the active site of an enzyme, thereby blocking substrate access.
Ligand Binding: It can coordinate with metal ions, forming stable complexes that can be used in catalysis or as sensors.
Comparison with Similar Compounds
Similar Compounds
5-(2-Thienyl)-1H-pyrazole-4-carbaldehyde: Lacks the oxime group, which may affect its reactivity and binding properties.
5-(2-Furyl)-1H-pyrazole-4-carbaldehyde oxime: Contains a furyl group instead of a thienyl group, which may alter its electronic properties and reactivity.
Uniqueness
5-(2-thienyl)-1H-pyrazole-4-carbaldehyde oxime is unique due to the presence of both the thienyl and oxime groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
(NE)-N-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c12-10-5-6-4-9-11-8(6)7-2-1-3-13-7/h1-5,12H,(H,9,11)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGLVUYIQYANLK-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C2=C(C=NN2)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
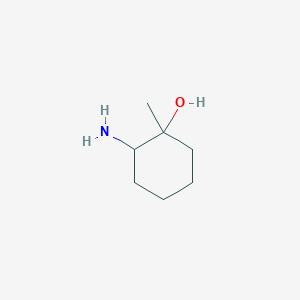

![tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate](/img/structure/B7946182.png)
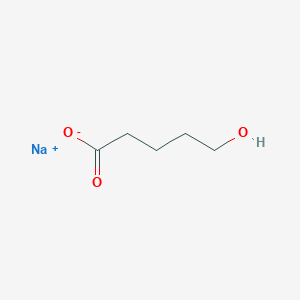
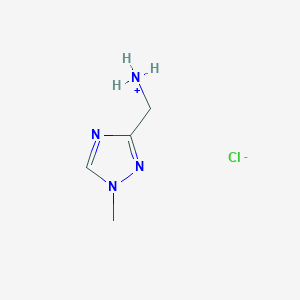
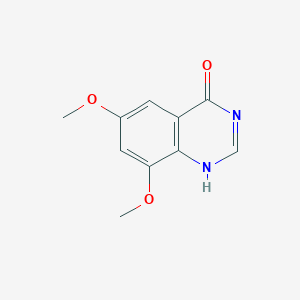
![(3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B7946221.png)
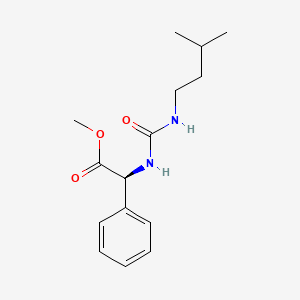
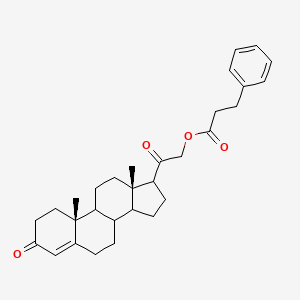
![5-[(4-Methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7946236.png)
![methyl 4-oxo-4-(3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoate](/img/structure/B7946255.png)
![(2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B7946264.png)
![(3Ar,5s,6r,6ar)-5-(iodomethyl)-2,2-dimethyl-tetrahydro-2h-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B7946271.png)
![(NZ)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine](/img/structure/B7946279.png)
